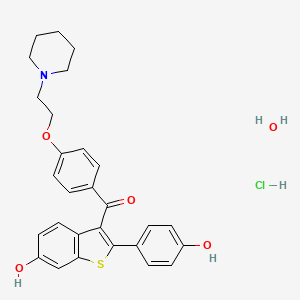

Raloxifene hydrochloride hydrate

描述

属性

分子式 |

C28H30ClNO5S |

|---|---|

分子量 |

528.1 g/mol |

IUPAC 名称 |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrate;hydrochloride |

InChI |

InChI=1S/C28H27NO4S.ClH.H2O/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;;/h4-13,18,30-31H,1-3,14-17H2;1H;1H2 |

InChI 键 |

YFADBTZUWTYIFR-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.O.Cl |

产品来源 |

United States |

Pharmacological Research and Preclinical Studies

Skeletal System Research

Inhibition of Bone Resorption and Turnover

Preclinical and clinical research has firmly established that raloxifene (B1678788) effectively inhibits bone resorption and reduces the rate of bone turnover. nih.govopenorthopaedicsjournal.com This action is central to its role in the management of postmenopausal osteoporosis. Studies in ovariectomized rats, a common animal model for postmenopausal bone loss, have shown that raloxifene can prevent the accelerated bone resorption that follows the removal of ovaries. nih.gov

Raloxifene's impact on bone turnover is evident through its effects on various biochemical markers. In both animal models and human studies, treatment with raloxifene leads to significant reductions in markers of bone resorption and formation.

Bone Resorption Markers: Studies have consistently shown that raloxifene decreases the levels of collagen breakdown products, such as urinary C-telopeptides of type I collagen (CTX) and N-telopeptides of type I collagen (NTx). nih.govnih.gov For instance, in postmenopausal women, raloxifene has been shown to reduce urinary CTX levels. nih.gov In a study involving older women in long-term care facilities, plasma CTx decreased by an average of 31% and urinary NTx by 35% after 12 weeks of treatment. nih.gov Similarly, in ovariectomized rats, raloxifene reduced elevated urinary pyridinoline (B42742) levels, a marker of bone resorption, back to control values. nih.gov

Bone Formation Markers: Markers of bone formation, including serum bone-specific alkaline phosphatase (BSAP) and osteocalcin (B1147995), are also modulated by raloxifene. nih.govnih.gov Healthy postmenopausal women treated with raloxifene showed a significant decrease in bone-specific alkaline phosphatase by 15% and osteocalcin by 30% over a 24-month period. nih.gov In older women, serum bone alkaline phosphatase decreased by 15% and plasma osteocalcin by 25% with raloxifene treatment. nih.gov Studies in ovariectomized rats have also demonstrated a reduction in elevated serum osteocalcin levels following treatment with raloxifene. nih.gov

The following table summarizes the effects of Raloxifene on key biochemical markers of bone metabolism based on findings from various studies.

| Marker Type | Marker Name | Species | Study Type | Effect of Raloxifene | Percentage Change | Reference |

| Bone Resorption | C-telopeptides of type I collagen (CTX) | Human | Clinical Intervention | Decrease | -31% | nih.gov |

| Bone Resorption | N-telopeptides of type I collagen (NTx) | Human | Clinical Intervention | Decrease | -35% | nih.gov |

| Bone Resorption | Pyridinoline | Rat | Preclinical | Decrease | Returned to control levels | nih.gov |

| Bone Formation | Bone-Specific Alkaline Phosphatase (BSAP) | Human | Clinical Trial | Decrease | -15% | nih.govnih.gov |

| Bone Formation | Osteocalcin | Human | Clinical Trial | Decrease | -25% to -30% | nih.govnih.gov |

| Bone Formation | Osteocalcin | Rat | Preclinical | Decrease | Significant reduction | nih.gov |

Radiocalcium kinetics studies have provided further insight into raloxifene's mechanism of action on bone. These studies, which trace the movement of calcium in the body, have demonstrated that raloxifene positively influences calcium balance. In early postmenopausal women, treatment with raloxifene resulted in a significant positive shift in calcium balance. nih.gov This change was attributed to a notable decrease in urinary calcium excretion and a slight improvement in the efficiency of calcium absorption. nih.gov Internally, these studies confirmed that bone resorption was significantly reduced with raloxifene treatment. nih.gov In a study of postmenopausal women with primary hyperparathyroidism, raloxifene administration led to a significant decrease in serum calcium concentrations. nih.gov

Osteoclast Biology and Differentiation Inhibition

Raloxifene's anti-resorptive effects are directly linked to its influence on osteoclasts, the cells responsible for breaking down bone tissue. In vitro studies have shown that raloxifene can inhibit the formation and activity of osteoclasts. nih.gov In bone marrow cultures from neonatal mice, raloxifene significantly reduced the number of osteoclasts in a concentration-dependent manner. nih.gov It also inhibited bone resorption in a pit assay, a method used to measure osteoclast activity. nih.gov The mechanism behind this inhibition is thought to involve the modulation of various cytokines that play a role in osteoclastogenesis, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Osteoblast Stimulation and Differentiation

While primarily known for its anti-resorptive properties, some research suggests that raloxifene may also have a positive effect on osteoblasts, the cells responsible for bone formation. In vitro studies using osteoblasts from neonatal mice have shown that raloxifene can induce a concentration-dependent increase in osteoblast proliferation. nih.gov Furthermore, raloxifene has been observed to increase the mRNA levels of the osteoblast-specific transcription factor Cbfa1/Runx2 and α2 procollagen (B1174764) type I chain. nih.gov In a study investigating the effects of TNF-α on bone marrow mesenchymal stem cells (BMSCs), raloxifene was found to reverse the inhibitory effect of TNF-α on osteogenic differentiation, suggesting it may help alleviate osteoporosis progression by promoting bone formation. nih.gov

Bone Histomorphometry Investigations

Bone histomorphometry, the quantitative analysis of bone tissue samples, has provided direct evidence of raloxifene's effects on bone structure and remodeling. In a two-year, placebo-controlled trial, iliac crest bone biopsies from postmenopausal women treated with raloxifene showed a significant decrease in the bone formation rate (BFR) compared to placebo. nih.govresearchgate.net The bone tissue in the raloxifene-treated groups appeared normal, with no signs of toxicity, marrow fibrosis, or an increase in woven bone. nih.govresearchgate.net These findings suggest that raloxifene's action on bone tissue is similar to that of estrogen, leading to a reduction in bone remodeling. nih.gov Long-term studies have also been conducted to assess the effects of raloxifene on bone quality through histomorphometry. medpath.com

The table below presents a summary of the histomorphometric findings from a 2-year placebo-controlled trial of Raloxifene.

| Treatment Group | Change in Bone Formation Rate (BFR) | Statistical Significance vs. Placebo | Reference |

| Placebo | -21.0% | N/A | nih.gov |

| Raloxifene HCl (120 mg) | -62.3% | p = 0.03 | nih.gov |

Reproductive Tissue Research (Antagonistic Effects)

In contrast to its agonistic effects on bone, raloxifene exhibits antagonistic, or anti-estrogenic, effects on reproductive tissues such as the breast and uterus. nih.govnih.gov

Due to its anti-estrogenic properties, raloxifene has been investigated for its potential to reduce the risk of invasive breast cancer. nih.govnih.govnih.gov Multiple clinical trials have demonstrated a significant reduction in the incidence of estrogen receptor-positive (ER-positive) breast cancer in postmenopausal women treated with raloxifene. researchgate.net The mechanism behind this is thought to involve the induction of apoptosis in breast cancer cells. researchgate.net Studies on the effect of raloxifene on mammographic breast density, an independent risk factor for breast cancer, have yielded inconclusive results, with most studies showing no significant increase or decrease. nih.govdrugbank.com

Raloxifene's antagonistic effect on the uterus is a key differentiator from traditional estrogen therapy. nih.gov Unlike estrogen, raloxifene does not stimulate the endometrium. nih.govnih.govnih.gov Clinical studies have shown that treatment with raloxifene is not associated with an increase in endometrial thickness or vaginal bleeding compared to placebo. nih.gov Furthermore, no cases of endometrial hyperplasia or cancer have been diagnosed in women receiving raloxifene in these trials. nih.gov

Uterine leiomyomas, or fibroids, are common benign tumors. Research has explored the effect of raloxifene on these cells. In vitro studies have shown that raloxifene can have concentration-dependent effects on leiomyoma cells. nih.gov At lower concentrations, it appears to inhibit cell growth and promote apoptosis, or programmed cell death. nih.gov In postmenopausal women, raloxifene administration has been shown to reduce the size of uterine leiomyomas by inhibiting cell proliferation and inducing apoptosis. nih.gov

Progesterone (B1679170) Receptor Induction Inhibition in Hypothalamic Cells

Raloxifene hydrochloride hydrate (B1144303) demonstrates notable antagonist activity concerning the induction of progesterone receptors (PR) in the hypothalamus. In vitro studies utilizing an immortalized rat embryonic hypothalamic cell line (D12), which expresses estrogen receptor-α (ERα), have elucidated this inhibitory effect. When these cells are treated with estradiol (B170435), there is a significant stimulation of PR messenger RNA expression and an increase in progestin binding. However, the introduction of raloxifene effectively counteracts this estrogen-mediated effect.

Research has shown that raloxifene inhibits the estradiol-induced induction of PR with a high degree of potency. The concentration of raloxifene required to cause 50% inhibition (IC50) has been determined to be approximately 1 nM. nih.gov In these hypothalamic cells, raloxifene by itself does not significantly stimulate PR expression, highlighting its role as an estrogen antagonist in this specific context. nih.gov This antagonistic action in the hypothalamus is a key aspect of its tissue-selective activity. Further studies in ovariectomized female rats have shown that raloxifene can inhibit the pulsatile secretion of luteinizing hormone (LH), an effect suggestive of an estrogen-like influence on the hypothalamic-pituitary axis. nih.gov

Table 1: Inhibitory Concentration (IC50) of Raloxifene on Estradiol-Induced Progesterone Receptor (PR) Induction in D12 Hypothalamic Cells

| Compound | IC50 (nM) | Agonist Activity |

| Raloxifene | 1 | No |

| Estradiol | N/A | Yes |

Other Organ/Tissue System Research

Hepatic Effects

The liver is a key target for the actions of raloxifene, where it exerts a variety of effects on lipid metabolism, coagulation pathways, and cellular migration in the context of hepatocellular carcinoma.

In vitro studies using the human hepatoma cell line HepG2 have provided significant insights into the direct hepatic effects of raloxifene on lipid metabolism. Research has consistently shown that raloxifene can significantly reduce intracellular levels of total cholesterol. This effect was observed at concentrations ranging from 10⁻⁷ to 10⁻⁵ mol/l.

Regarding triglycerides, the effect of raloxifene is notably different from that of another selective estrogen receptor modulator, tamoxifen (B1202). In the absence of oleic acid or very low-density lipoprotein (VLDL), neither raloxifene nor tamoxifen significantly alters intracellular triglyceride concentrations. However, in the presence of oleic acid or VLDL, which mimics a state of lipid availability, tamoxifen has been shown to significantly increase intracellular triglyceride levels. In contrast, raloxifene does not produce this increase, suggesting a more favorable profile with respect to triglyceride metabolism under these conditions. nih.govnih.gov This finding from in vitro studies aligns with broader meta-analyses of clinical trials which indicate that raloxifene treatment can lead to a significant reduction in total cholesterol and low-density lipoprotein-cholesterol (LDL-C), and an increase in high-density lipoprotein-cholesterol (HDL-C). nih.gov

Table 2: In Vitro Effects of Raloxifene on Intracellular Lipids in HepG2 Cells

| Lipid | Condition | Effect of Raloxifene |

| Total Cholesterol | Baseline | Significant reduction |

| Triglycerides | Baseline (without oleic acid/VLDL) | No significant change |

| Triglycerides | With oleic acid/VLDL | No significant increase |

Raloxifene therapy has been associated with a procoagulant state, a phenomenon linked to its interaction with estrogen receptors in the liver, which is the primary site of synthesis for many coagulation factors. A prospective longitudinal study in postmenopausal women demonstrated that treatment with raloxifene led to significant increases in the plasma activities of several coagulation factors. nih.gov

Specifically, after six months of treatment, there were notable increases in the activity of Factor VIII, Factor XI, and Factor XII. nih.gov Additionally, a significant reduction in the sensitivity to activated protein C (APC) was observed. nih.gov APC is a natural anticoagulant, and reduced sensitivity to it is a known risk factor for thrombosis. While these studies clearly establish a procoagulatory effect, the direct mechanistic link to the activation of specific estrogen receptor subtypes in the liver requires further elucidation. However, it is widely understood that estrogenic compounds can modulate the hepatic synthesis of coagulation proteins. Another study also noted that raloxifene significantly lowered fibrinogen levels, which contrasts with the procoagulatory effects on other factors. nih.gov

Raloxifene has demonstrated anti-cancer properties in the context of liver cancer. Specifically, it has been shown to suppress the migration of hepatocellular carcinoma (HCC) cells induced by transforming growth factor-alpha (TGF-α). nih.gov This inhibitory action is mediated through the estrogen receptor beta (ERβ).

The signaling pathway implicated in this effect involves the inhibition of the protein kinase B (AKT) signaling pathway. nih.gov The activation of the AKT pathway is a critical component in tumor development and progression, including in liver cancer. By suppressing TGF-α-induced HCC cell migration via an ERβ-mediated inhibition of AKT signaling, raloxifene presents a potential therapeutic avenue for controlling the metastatic spread of this cancer. nih.gov Other research has also highlighted that raloxifene can inhibit the migration of Huh-7 liver cancer cells in a dose-dependent manner, further supporting its role in impeding cancer cell motility. nih.gov

Endothelial Cell Biology

Raloxifene exerts significant protective effects on the vascular endothelium. Research has shown that it can shield endothelial cells from dysfunction caused by oxidative stress. nih.gov In studies using rat aortic rings, acetylcholine-induced relaxations, which are dependent on a healthy endothelium, were impaired by reactive oxygen species (ROS). Acute treatment with raloxifene was able to ameliorate this impairment. nih.gov

The mechanism behind this protective effect involves the increased phosphorylation and activity of endothelial nitric oxide synthase (eNOS) and Akt. nih.gov This action was found to be sensitive to ICI 182,780, an estrogen receptor antagonist, indicating that the beneficial effects of raloxifene on the endothelium are mediated through estrogen receptors. nih.gov Furthermore, a meta-analysis of randomized controlled trials concluded that raloxifene treatment in postmenopausal women resulted in a significant improvement in flow-mediated dilatation (FMD), a key indicator of endothelial function, and a reduction in vascular cell adhesion molecule 1 (VCAM-1), an inflammatory marker. nih.gov

Proliferation of Human Endothelial Cells (HUVECs)

Raloxifene hydrochloride hydrate has been observed to influence the proliferation of human umbilical vein endothelial cells (HUVECs). Studies have shown that raloxifene, at concentrations of 1 nM and 10 nM, can induce an increase in HUVEC proliferation. nih.gov This proliferative effect was found to be comparable to that of estradiol (E₂). nih.gov Interestingly, the proliferative action of raloxifene on HUVECs was not blocked by the pure antiestrogen (B12405530) ICI 182780, suggesting a mechanism that may be distinct from the classical estrogen receptor (ER) pathway. nih.gov

Further research has indicated that the pro-proliferative effect of raloxifene is linked to the upregulation of telomerase activity. nih.gov Treatment of HUVECs with raloxifene for five days resulted in significant cell growth. nih.gov This growth was attenuated by the co-administration of a telomerase inhibitor, 3'-azido-3'-deoxythymidine, or by transfection with small interfering RNA specific for the human telomerase reverse transcriptase (hTERT). nih.gov This suggests that the proliferative effect of raloxifene in endothelial cells is, at least in part, mediated by its ability to enhance telomerase activity. nih.gov

| Treatment | Concentration | Effect on HUVEC Proliferation | Reference |

| Raloxifene | 1 nM, 10 nM | Increased proliferation, similar to Estradiol | nih.gov |

| Raloxifene | Not specified | Significantly induced cell growth after 5 days | nih.gov |

| Raloxifene + Telomerase Inhibitor | Not specified | Attenuated raloxifene-induced cell growth | nih.gov |

Gene Expression of Cyclins A and B1 in Endothelial Cells

The proliferative effects of raloxifene on human umbilical vein endothelial cells (HUVECs) are associated with changes in the expression of key cell cycle regulators. nih.gov Specifically, research has demonstrated that raloxifene enhances the gene expression of cyclin A and cyclin B1 in these cells. nih.gov This increase in gene expression was observed at both 1 nM and 10 nM concentrations of raloxifene. nih.gov

Western blot analysis confirmed an increase in the protein expression of cyclin A and cyclin B1 following treatment with raloxifene. nih.gov In contrast, the expression of other cell cycle proteins such as cyclin D1, cyclin-dependent kinase (CDK) 2, and CDK4 did not show significant changes. nih.gov Furthermore, while the expression of the cyclin-dependent kinase inhibitor p27(Kip1) showed a decreasing trend, this change was not statistically significant. nih.gov The pure antiestrogen ICI 182780 did not block the raloxifene-induced increase in cyclin A and B1 gene expression, further supporting the notion of an ER-independent mechanism in this context. nih.gov

| Gene/Protein | Treatment | Effect on Expression in HUVECs | Reference |

| Cyclin A (gene and protein) | Raloxifene (1 nM, 10 nM) | Increased expression | nih.gov |

| Cyclin B1 (gene and protein) | Raloxifene (1 nM, 10 nM) | Increased expression | nih.gov |

| p27(Kip1) | Raloxifene | Decreasing trend (not significant) | nih.gov |

Inhibition of Endothelial Cell Activation

Raloxifene has demonstrated a protective effect against endothelial dysfunction induced by oxidative stress. nih.gov In studies using rat aortic rings, acetylcholine-induced relaxations, which are endothelium-dependent, were impaired by a reactive oxygen species (ROS)-generating system. nih.gov Acute treatment with raloxifene ameliorated this impairment, suggesting an inhibition of endothelial cell activation. nih.gov This protective effect was associated with the antagonization of the suppressed acetylcholine-stimulated increase in cyclic GMP levels caused by oxidative stress. nih.gov

The mechanism behind this protective effect appears to involve the estrogen receptor, as the improvement in endothelial function by raloxifene was abolished by the estrogen receptor antagonist ICI 182,780. nih.gov Furthermore, raloxifene was found to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1177 and Akt at Ser-473, an effect that was also blocked by ICI 182,780. nih.gov This suggests that raloxifene's inhibitory effect on endothelial cell activation is mediated through an ER-dependent pathway that involves the activation of the Akt/eNOS signaling cascade. nih.gov A raloxifene analogue, LY117018, has also been shown to inhibit hydrogen peroxide-induced apoptosis in bovine carotid artery endothelial cells through the activation of the ERK1/2 signaling pathway, an effect that was also abolished by an estrogen receptor antagonist. nih.gov

Cardiovascular System Research (Preclinical Models)

Inhibition of Smooth-Muscle Cell Migration

Preclinical studies have indicated that raloxifene can inhibit the migration of smooth muscle cells (SMCs). In cultured SMCs isolated from the intima-media layers of collared rabbit carotid arteries, raloxifene was found to inhibit MMP-2 gelatinolytic activity by up to 40%. nih.gov In vivo, treatment with raloxifene in a rabbit model of carotid artery injury resulted in a reduction of lesion size, which was accompanied by an inhibition of macrophage accumulation. nih.gov

While direct studies on raloxifene and SMC migration are limited in the provided context, its known effects on related cell types and processes suggest a potential inhibitory role. For instance, in breast cancer cells, raloxifene has been shown to reduce cell migration and delay wound closure by 70%. researchgate.net In the presence of estradiol, which promotes breast cancer cell migration, raloxifene displays a powerful inhibitory effect. nih.gov This inhibitory action is mediated through an interference with a signaling cascade involving G proteins and the RhoA-associated kinase, ROCK-2. nih.gov

Inhibition of LDL Oxidation

Raloxifene has been shown to possess antioxidant properties, specifically in its ability to inhibit the oxidation of low-density lipoprotein (LDL). nih.govnih.gov In vitro studies have demonstrated that raloxifene can inhibit both copper-mediated LDL oxidation and the cellular modification of LDL by murine peritoneal macrophages. nih.gov Notably, raloxifene was found to be a more potent inhibitor of LDL oxidation than 17β-estradiol. nih.gov

The inhibitory effect of raloxifene on LDL oxidation is dose-dependent. nih.gov A significant increase in the lag time of oxidation and a decrease in the formation of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, were observed with increasing concentrations of raloxifene. nih.gov Significant reductions in TBARS formation in LDL were seen after 120 minutes of incubation with 510 and 5100 nM of raloxifene, and after 300 minutes with a concentration of 51 nM. nih.gov

| Parameter | Raloxifene Concentration | Observation | Reference |

| LDL Oxidation | Not specified | More potent inhibitor than 17β-estradiol | nih.gov |

| Lag Time of LDL Oxidation | 51 nM | Significant increase | nih.gov |

| TBARS Formation in LDL | 510 nM, 5100 nM | Significantly reduced after 120 min | nih.gov |

| TBARS Formation in LDL | 51 nM | Significantly reduced after 300 min | nih.gov |

Inhibition of Intimal Thickening in Response to Balloon Injury

Preclinical studies in animal models have demonstrated that raloxifene can inhibit intimal thickening following arterial injury. nih.gov In both male and ovariectomized female rats, oral administration of raloxifene inhibited arterial intimal thickening in response to balloon injury in the carotid artery. nih.gov In male rats, a maximum inhibition of approximately 60% was observed. nih.gov

The inhibitory effect of raloxifene on intimal thickening appears to be at least partially independent of its effects on serum cholesterol, as the doses required to inhibit intimal thickening were lower than those needed to decrease cholesterol levels. nih.gov The co-administration of the estrogen receptor antagonist ICI 182,780 blocked the inhibitory effect of raloxifene, indicating that this action is mediated through the estrogen receptor. nih.gov Furthermore, direct adventitial delivery of raloxifene to the vascular wall also resulted in a significant inhibition of intimal thickening, suggesting a direct effect on the arterial wall. nih.gov In postmenopausal women, raloxifene treatment has been shown to slow the progression of intima-media thickness. nih.gov

| Animal Model | Raloxifene Administration | Effect on Intimal Thickening | Reference |

| Male Rats | Oral | Maximum inhibition of ~60% | nih.gov |

| Ovariectomized Female Rats | Oral | Maximum inhibition of 32% | nih.gov |

| Male Rats | Direct adventitial delivery | 63% inhibition | nih.gov |

Reduction of Atherosclerosis Progression in Animal Models

Raloxifene has been investigated for its effects on the progression of atherosclerosis in animal models, with some studies indicating a potential benefit. In a study involving ovariectomized, cholesterol-fed rabbits with pre-existing atherosclerosis, oral treatment with raloxifene resulted in a 29% reduction in the cholesterol content of the aorta compared to the placebo group. nih.gov When adjusted for serum cholesterol levels, both raloxifene and estradiol therapy were found to significantly reduce the progression of atherosclerosis. nih.gov Another study in ovariectomized rats also demonstrated that raloxifene could reduce atherosclerosis. nih.gov The mechanism behind this effect is thought to be related to its ability to improve the lipid profile, as shown in both clinical and animal studies where it lowered total and LDL cholesterol. nih.gov

However, not all animal studies have yielded the same results. In a study on postmenopausal cynomolgus monkeys, raloxifene did not show an estrogen-like effect in inhibiting coronary artery atherosclerosis. oup.com While it had a moderately beneficial effect on plasma lipid concentrations, it did not significantly reduce the extent of plaque in the coronary arteries compared to the control group. oup.com In fact, the group treated with conjugated equine estrogens (CEE) showed a significant 70% reduction in plaque size, while the raloxifene-treated groups had significantly more atherosclerosis than the CEE group. oup.com

Table 1: Effect of Raloxifene on Aortic Cholesterol Content in Ovariectomized, Cholesterol-Fed Rabbits

| Treatment Group | Aortic Cholesterol Content (µmol/cm²) | Percentage Reduction vs. Placebo |

|---|---|---|

| Placebo | 5.12 ± 0.60 | - |

| Estradiol | 3.18 ± 0.54 | 38% |

| Raloxifene | 3.66 ± 0.52 | 29% |

Data from a 58-week study. nih.gov

Renal Tissue Studies

Antioxidant Effects in Renal Ischemia-Reperfusion Injury Models

Raloxifene has demonstrated significant antioxidant effects in animal models of renal ischemia-reperfusion injury, a condition characterized by damage from the restoration of blood flow to the kidney after a period of ischemia. nih.govscispace.com This damage is largely mediated by the overproduction of reactive oxygen species (ROS), leading to oxidative stress. nih.govscispace.com

In a study using a male rat model of bilateral renal ischemia-reperfusion injury, pretreatment with raloxifene significantly increased the total antioxidant capacity (TAC) in ischemic renal tissues compared to control groups. nih.govnih.gov This suggests that raloxifene helps to counteract the damaging effects of oxidative stress. nih.gov The antioxidant effect of raloxifene has been observed in other contexts as well, with studies showing its ability to reduce oxidative stress in the brain and in vascular cells. scienceopen.com One proposed mechanism for this antioxidant activity is the upregulation of the Nrf2/HO-1 signaling pathway, a key component of the cellular antioxidant defense system. nih.gov

Table 2: Antioxidant and Pro-apoptotic Marker Levels in a Rat Model of Renal Ischemia-Reperfusion Injury

| Group | Total Antioxidant Capacity (TAC) | Caspase-3 |

|---|---|---|

| Sham | Higher | Lower |

| Control | Lower | Significantly Higher |

| Vehicle | Lower | Significantly Higher |

| Raloxifene | Significantly Higher | Significantly Lower |

Qualitative summary of findings from a study in male rats. nih.gov

Downregulation of Caspase-3 Expression in Ischemic Kidney Tissues

A key aspect of the damage in renal ischemia-reperfusion injury is apoptosis, or programmed cell death. nih.govnih.gov Caspase-3 is a critical executioner enzyme in the apoptotic pathway. nih.gov Research has shown that raloxifene can significantly downregulate the expression of caspase-3 in ischemic kidney tissues. nih.govnih.gov

Intervertebral Disc (IVD) Biology in Animal Models

Effects on Nucleus Pulposus Cell Proliferation

Raloxifene has been shown to influence the cellular dynamics within the intervertebral disc (IVD), particularly by stimulating the proliferation of nucleus pulposus (NP) cells. biorxiv.org The nucleus pulposus is the central, gel-like core of the IVD, and the health of its cell population is crucial for maintaining disc integrity. nih.gov

In a study using young male and female mice, raloxifene treatment led to an increase in the number of proliferating cells in the nucleus pulposus. biorxiv.org This effect was more pronounced in males, with a 135% increase in proliferating cells compared to a 67% increase in females. biorxiv.org The total number of cells in the nucleus pulposus also increased by 49% with raloxifene treatment. biorxiv.org This proliferative effect may be linked to the potentiation of the Wnt/β-catenin signaling pathway, which is known to regulate cell fate and proliferation. biorxiv.orgnih.govbiorxiv.org By promoting the proliferation of NP cells, raloxifene may help to counteract the age-related decline in cell number that contributes to IVD degeneration. nih.gov

Regulation of Extracellular Matrix (ECM) Anabolism in IVD

The extracellular matrix (ECM) of the intervertebral disc, rich in proteoglycans like aggrecan and type II collagen, is essential for its biomechanical function. nih.gov Raloxifene has been found to promote the anabolism, or production, of these key ECM components in animal models.

Studies in ovariectomized rats with adjacent segmental intervertebral disk degeneration (ASDD) have shown that raloxifene treatment upregulates the expression of aggrecan. nih.govbohrium.com At the same time, it downregulates the expression of matrix-degrading enzymes such as ADAMTS-4 and MMP-13. nih.govbohrium.com Similarly, in young mice, raloxifene increased the transcriptional expression for ECM anabolism. biorxiv.orgbiorxiv.org This stimulation of ECM production, coupled with the inhibition of its degradation, suggests that raloxifene can help to maintain the structural integrity of the IVD and potentially slow down degenerative processes. nih.govbohrium.com

Table 3: Effect of Raloxifene on Intervertebral Disc Height and Degeneration Score in Mice

| Group | IVD Degeneration Score | IVD Height | Nucleus Pulposus Area |

|---|---|---|---|

| Control (Male & Female) | Higher | Lower | Smaller |

| Raloxifene (Male & Female) | Reduced by 41% | Increased by 11% | Increased by 14% |

Data from a 6-week study in young mice. biorxiv.org

Modulation of Notochordal Cell Transcription Factors

Raloxifene has been shown to influence the expression of key transcription factors within intervertebral disc (IVD) cells. In a study involving young-adult and old mice, raloxifene treatment led to the upregulation of transcription factors such as β-catenin and Foxa2 in the lumbar IVDs. researchgate.net This suggests a potential mechanism by which raloxifene may exert protective effects against age-related and sex-related IVD degeneration. researchgate.net The modulation of these transcription factors is linked to the estrogen signaling pathway, with raloxifene upregulating the expression of Estrogen Receptor-α (ER-α). researchgate.net

A study using a raloxifene analogue, LY117018, in an in vivo model further supports the activation of the classical estrogen-signaling pathway. nih.gov This analogue was shown to activate gene transcription via estrogen response elements in various tissues, including bone and uterus. nih.gov This activation indicates that raloxifene and its analogues can directly influence gene expression through classical hormonal response pathways. nih.gov

Table 1: Effect of Raloxifene on Transcription Factor Gene Expression in Murine Lumbar Intervertebral Discs

| Transcription Factor | Effect of Raloxifene | Age Group | Reference |

| β-catenin | Upregulated | Young-adult and Old | researchgate.net |

| Foxa2 | Upregulated | Young-adult and Old | researchgate.net |

| ER-α | Upregulated | Young-adult and Old | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Reduction of Nociceptive Pain Markers (e.g., Substance P, Tac1 gene expression)

Raloxifene has demonstrated the ability to suppress pain-related markers in preclinical models. Specifically, in studies on murine lumbar intervertebral discs, raloxifene treatment was found to suppress the gene expression of Tac1. researchgate.net The Tac1 gene encodes for neuropeptides of the tachykinin family, including Substance P, which are known to be involved in nociceptive signaling. researchgate.netnih.govnih.gov Substance P, a key player in pain transmission, is synthesized in nociceptive primary sensory neurons and transmits pain signals to the central nervous system. nih.govnih.gov

The reduction in Tac1 expression by raloxifene suggests a potential mechanism for alleviating pain associated with conditions like intervertebral disc degeneration. researchgate.net While drugs targeting Substance P pathways have been explored for pain relief, their clinical efficacy has been debated. elifesciences.orgresearchgate.net However, the finding that raloxifene can modulate the expression of the gene responsible for Substance P production points to a distinct therapeutic avenue. researchgate.net It is important to note that the tachykinin family includes several peptides derived from the Tac1 gene, all of which could be influenced by raloxifene's modulation of Tac1 expression. nih.gov

Central Nervous System and Cognitive Function (Preclinical)

Preclinical animal studies have suggested that raloxifene may have effects on brain function. nih.govmdpi.com Research indicates that raloxifene can protect neurons from cell death, prevent glial activation, and ameliorate myelin damage. mdpi.comnih.gov In animal models of various neurological conditions, including stroke and traumatic brain injury, raloxifene has shown curative effects. mdpi.comnih.gov Furthermore, it has demonstrated beneficial effects in animal models of Parkinson's disease. mdpi.comnih.gov

At a cellular level, raloxifene's neuroprotective effects are attributed to its ability to modulate various signaling pathways. It influences gene expression through its interaction with estrogen receptors ERα and ERβ, which are present in the brain. mdpi.comnih.gov Additionally, it exhibits non-genomic effects by modulating mitochondrial activity, reducing oxidative stress, and maintaining metabolic balance. nih.gov For instance, in certain animal studies, raloxifene treatment was able to reverse levels of malondialdehyde (MDA), a marker of oxidative stress, in the brain back to normal levels. mdpi.com

Anti-Cancer Research (Cellular Mechanisms)

Prostate Cancer Cell Growth Inhibition

Raloxifene has been shown to inhibit the growth of prostate cancer cells in vitro. nih.govdntb.gov.ua Studies have demonstrated that raloxifene can induce cell death in a dose-dependent manner in various androgen-independent human prostate cancer cell lines, including PC3, PC3M, and DU145. nih.gov The inhibitory effects of raloxifene on prostate cancer cell growth appear to be dependent on the expression levels of estrogen receptors (ER) α and β. nih.govdntb.gov.ua In an orthotopic mouse model of castration-resistant prostate cancer, raloxifene treatment effectively reduced tumor volume. mdpi.com

Induction of Cell Death and Apoptosis (e.g., FAS expression, Bax/Bcl-2 ratio, Caspase-3, Caspase-8, Caspase-9 activation)

The anti-cancer effects of raloxifene in prostate cancer cells are mediated through the induction of apoptosis, or programmed cell death. nih.govdrugbank.com This process involves the activation of a cascade of enzymes known as caspases. nih.govdrugbank.com

Research has shown that raloxifene treatment leads to the activation of key initiator and effector caspases. Specifically, activation of caspase-8 and caspase-9 has been observed in PC3 and DU145 prostate cancer cells, respectively. nih.gov Furthermore, activation of caspase-9 has been demonstrated in the androgen-sensitive LNCaP human prostate cancer cell line following raloxifene treatment. drugbank.com The activation of these initiator caspases ultimately leads to the activation of the executioner caspase, caspase-3. nih.govdntb.gov.ua

The apoptotic process induced by raloxifene also involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.govdntb.gov.ua Studies have shown that raloxifene treatment significantly reduces the levels of the anti-apoptotic protein Bcl-2. nih.govdntb.gov.ua The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of a cell's susceptibility to apoptosis, and an increase in this ratio favors cell death. lseee.net

Table 2: Effect of Raloxifene on Apoptotic Markers in Prostate Cancer Cells

| Apoptotic Marker | Cell Line | Effect of Raloxifene | Reference |

| Caspase-3 | EPN | Increased activation | nih.govdntb.gov.ua |

| Caspase-8 | PC3 | Activation | nih.gov |

| Caspase-9 | DU145 | Activation | nih.gov |

| Caspase-9 | LNCaP | Activation | drugbank.com |

| Bcl-2 | EPN | Reduced mRNA and protein levels | nih.govdntb.gov.ua |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Immune System and Inflammation Research

However, some research suggests that raloxifene possesses anti-inflammatory properties. It has been shown to diminish the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various contexts. mdpi.com In cell culture studies, raloxifene successfully decreased the production of IL-6 by microglial cells, indicating a potential anti-inflammatory impact in the brain. mdpi.com Furthermore, in breast cancer cell lines, raloxifene has been found to inhibit the IL-6/STAT3 signaling pathway, which is crucial for the progression of several cancers. remedypublications.com Specifically, it can inhibit IL-6 induced STAT3 phosphorylation. remedypublications.com Another aspect of its anti-inflammatory action is the suppression of the NLRP3 inflammasome, a key component of the innate immune system, which has been linked to inhibiting breast tumor growth. remedypublications.com

Regulation of Cytokine Production and Immune Cells

This compound has demonstrated significant immunomodulatory effects by regulating the production of various cytokines and influencing the activity of immune cells. Research indicates that raloxifene therapy can lead to a decrease in the production of several pro-inflammatory cytokines. nih.gov

In ex vivo studies involving whole blood cultures from postmenopausal women undergoing raloxifene therapy, a notable inhibition of lipopolysaccharide (LPS)-stimulated production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12p40 (IL-12p40), Interleukin-12p70 (IL-12p70), and Tumor Necrosis Factor-α (TNF-α) was observed. nih.gov However, the production of Interleukin-4 (IL-4) and Interferon-γ (IFN-γ) stimulated by phytohemagglutinin (PHA) was not affected by the therapy. nih.gov

Further in vitro experiments, where whole blood from postmenopausal women not receiving raloxifene was pre-incubated with the compound, showed similar inhibitory effects. At a concentration of 10⁻⁹ M, raloxifene inhibited the LPS-stimulated production of IL-1β, IL-6, and IL-12p40, as well as the PHA-stimulated production of IFN-γ. nih.gov These findings suggest that the modulation of cytokine production may be a key mechanism behind some of raloxifene's therapeutic effects. nih.gov

Beyond its effects on peripheral immune cells, raloxifene has also been shown to act on astrocytes, which play a role in neuroinflammation. In cultured rodent astrocytes, raloxifene was found to inhibit the Interleukin-1β (IL-1β)-induced expression of the chemokine CCL20. plos.org This inhibition of CCL20 production by astrocytes, in turn, reduces the migration of Th17 cells, a type of T helper cell critically involved in autoimmune responses. plos.org The mechanism for this appears to involve the suppression of NF-κB activation. plos.org

Table 1: Effect of Raloxifene on Cytokine Production

| Study Type | Cell/Sample Type | Stimulant | Cytokine | Effect of Raloxifene |

|---|---|---|---|---|

| Ex vivo | Whole blood (from treated women) | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-12p40, IL-12p70, TNF-α | Inhibited |

| Ex vivo | Whole blood (from treated women) | Phytohemagglutinin (PHA) | IL-4, IFN-γ | No effect |

| In vitro | Whole blood | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-12p40 | Inhibited |

| In vitro | Whole blood | Phytohemagglutinin (PHA) | IFN-γ | Inhibited |

| In vitro | Cultured rodent astrocytes | Interleukin-1β (IL-1β) | CCL20 | Inhibited |

Inhibition of Neutrophil Extracellular Trap (NET) Production

Preclinical studies have revealed that this compound is a potent modulator of neutrophil function, specifically by inhibiting the formation of Neutrophil Extracellular Traps (NETs). nih.govnih.gov NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.gov However, excessive NET production can contribute to tissue damage in various inflammatory conditions. nih.gov

Through a screening of pharmacologically active small molecules, raloxifene was identified as an inhibitor of NET formation induced by the classical activator phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govnih.gov This inhibitory effect was confirmed through both quantitative and imaging-based assays. nih.govnih.gov The mechanism of action appears to be linked to the known targets of raloxifene, the nuclear estrogen receptors ERα and ERβ, which are expressed by human neutrophils from both male and female donors. nih.govnih.gov Selective antagonists of these receptors were also found to inhibit PMA-induced NET production, supporting this pathway. nih.govnih.gov

Further investigation into the molecular mechanism revealed that raloxifene inhibits the PMA-induced phosphorylation of Extracellular signal-regulated kinase (ERK), a critical signaling event for NETosis (the process of NET formation). nih.govnih.gov Interestingly, raloxifene did not affect the production of reactive oxygen species (ROS), another key modulator of NET production. nih.govnih.gov

The inhibition of NET production by raloxifene also has functional consequences for host defense. It was found that raloxifene inhibited the PMA-induced, NET-based killing of methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This suggests that while potentially beneficial in conditions of excessive inflammation, the inhibition of NETs could also impact the clearance of certain pathogens. nih.gov

Table 2: Research Findings on Raloxifene's Inhibition of NET Production

| Aspect Studied | Finding |

|---|---|

| NET Induction | Raloxifene inhibits NET production induced by phorbol 12-myristate 13-acetate (PMA). nih.gov |

| Mechanism of Action | The inhibition is mediated through estrogen receptors ERα and ERβ. nih.gov |

| Signaling Pathway | Raloxifene inhibits the phosphorylation of ERK, but not the production of reactive oxygen species (ROS). nih.govnih.gov |

| Functional Consequence | Raloxifene inhibits NET-mediated killing of methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov |

Structure Activity Relationships Sar and Ligand Design

Benzothiophene (B83047) Core and Modifications

The 2-arylbenzothiophene scaffold is the fundamental structural framework of raloxifene (B1678788) and related SERMs. acs.orgresearchgate.net Modifications to this core have been a primary focus of research to refine the biological activity profile. acs.org The benzothiophene core itself is a significant pharmacophore, contributing to the molecule's ability to bind to the estrogen receptor (ER). researchgate.net

Studies involving a series of raloxifene analogs with alterations to the 2-arylbenzothiophene core have revealed several key insights. acs.org The substitution pattern on the benzothiophene ring is critical for biological activity. For instance, additional substitutions at the 4-, 5-, or 7-positions of the benzothiophene ring generally lead to diminished biological activity. nih.gov Conversely, replacing the 2-aryl group with alkyl, cycloalkyl, or naphthyl substituents can maintain a biological activity profile qualitatively similar to raloxifene. nih.gov Some novel structural variants, such as 2-cyclohexyl, 2-naphthyl, and 6-carbomethoxy analogs, have demonstrated efficacy in preclinical models. nih.gov

The synthesis of various analogs often involves the Friedel-Crafts acylation of a 2-arylbenzothiophene with 4-[2-(1-piperidino)ethoxy]benzoyl chloride. acs.org This method has been instrumental in creating a library of compounds for SAR studies.

Pharmacophore Elucidation

Pharmacophore modeling has been employed to identify the essential structural features of arylbenzothiophene derivatives required for their inhibitory activity against breast cancer cells. nih.gov These analyses have highlighted the crucial role of a phenolic hydroxyl group and a ketonic linkage in the basic side chain of the 2-arylbenzothiophene core. nih.gov

The key pharmacophoric features of raloxifene and its analogs for estrogen receptor binding and activity include:

A phenolic hydroxyl group: This feature is critical for high-affinity binding to the estrogen receptor. nih.gov

A second hydroxyl group: The 4'-hydroxy substituent also contributes significantly to receptor binding and in vitro activity. nih.gov

A basic side chain: The piperidine (B6355638) ring connected through an ether linkage is favorable for activity. nih.gov This side chain plays a crucial role in the antiestrogenic effects of raloxifene. oup.com

A planar, hydrophobic scaffold: The benzothiophene core provides the necessary planarity and hydrophobicity to fit within the ligand-binding pocket of the estrogen receptor. aacrjournals.org

Three-dimensional space modeling has further underscored the importance of the distances between key features, such as the hydrogen bond acceptor (HB-acceptor) lipid, hydrophobic regions, and hydrogen bond donor (HB-donor) features within the arylbenzothiophene scaffold. nih.gov

Role of Specific Functional Groups in Receptor Selectivity

The tissue-selective actions of raloxifene are a direct consequence of the specific functional groups within its structure and how they interact with the estrogen receptors (ERα and ERβ) in different cellular contexts.

The 6-hydroxy and 4'-hydroxy substituents are paramount for high-affinity receptor binding and in vitro biological activity. nih.gov Small, highly electronegative substituents at the 4'-position, such as hydroxyl, fluoro, and chloro groups, are generally preferred for both in vitro and in vivo activity. nih.gov Conversely, increasing the steric bulk at the 4'-position has been shown to lead to increased uterine stimulation in vivo, indicating a shift towards more estrogenic activity in that tissue. nih.gov

The basic side chain , specifically the piperidine ring, is a key determinant of raloxifene's antiestrogenic properties. nih.gov This side chain interacts with specific amino acid residues in the estrogen receptor, leading to a conformational change that recruits corepressor proteins and blocks the transcriptional activation of estrogen-responsive genes in tissues like the breast and uterus. oup.comyoutube.com Truncation of this side chain has been shown to reduce its interaction with bone matrix, diminishing its positive effects on bone mechanical properties. nih.gov

The hydroxyl groups on the benzothiophene nucleus, while essential for estrogen receptor binding, are not required for the direct interaction of raloxifene with the bone matrix. nih.gov However, they do contribute to a more robust binding to the bone surface. nih.gov

Binding Site Analysis (e.g., ER-alpha binding site amino acid residues)

The interaction of raloxifene with the ligand-binding domain (LBD) of the estrogen receptor alpha (ERα) has been extensively studied through X-ray crystallography and site-directed mutagenesis. A critical amino acid residue in determining the pharmacological outcome of this interaction is Aspartate 351 (Asp-351) . nih.govnih.govnih.gov

The alkylaminoethoxy side chain of raloxifene forms a crucial hydrogen bond with Asp-351 in the LBD of ERα. nih.gov This interaction forces the side chain to adopt a conformation that effectively shields and neutralizes the negative charge of Asp-351. oup.comnih.govnih.gov This shielding prevents the recruitment of coactivators necessary for estrogenic activity and instead promotes the binding of corepressors, leading to an antiestrogenic effect. oup.com

Mutational studies have provided compelling evidence for the pivotal role of Asp-351. When Asp-351 is mutated to other amino acids, the pharmacology of raloxifene can be dramatically altered. For instance, changing Asp-351 to tyrosine (D351Y) or glutamate (B1630785) (D351E) can switch raloxifene from a full antagonist to a partial agonist. nih.govnih.govnih.gov Conversely, mutating Asp-351 to phenylalanine (D351F) abolishes the agonist activity of raloxifene. nih.govplu.mx

The importance of the piperidine nitrogen in this interaction is highlighted by studies with a raloxifene derivative where the nitrogen is replaced by a carbon to form a cyclohexane (B81311) ring (compound R1h). nih.govresearchgate.net This analog, unable to form a hydrogen bond with Asp-351, acts as a potent agonist with the wild-type ERα. nih.govplu.mx This demonstrates that the specific interaction between the piperidine nitrogen and Asp-351 is the key to raloxifene's antiestrogenic mechanism. nih.gov

The binding of raloxifene to ERα induces a conformational change in the receptor, particularly in a region known as helix 12 of the LBD. oup.com This repositioning of helix 12 physically blocks the binding site for coactivator proteins, thus preventing the initiation of gene transcription that would normally be triggered by an agonist like estradiol (B170435). oup.com

The binding energy of raloxifene to the estrogen receptor is comparable to that of estradiol, with a reported value of -9.7 kcal/mol. researchgate.net

Metabolism and Biotransformation Studies

Metabolic Pathways

The biotransformation of raloxifene (B1678788) hydrochloride hydrate (B1144303) is a critical aspect of its pharmacokinetic profile, characterized by significant presystemic metabolism.

Extensive First-Pass Metabolism

Following oral administration, raloxifene is well-absorbed from the gastrointestinal tract, with approximately 60% of the dose being absorbed. drugbank.comnih.gov However, it undergoes extensive first-pass metabolism, primarily in the intestines and liver. drugbank.comnih.gov This presystemic clearance is so significant that the absolute oral bioavailability of the parent drug is only about 2%. drugbank.comnih.govwikipedia.orgnih.gov Consequently, unconjugated raloxifene constitutes less than 1% of the total radiolabeled material observed in plasma. drugs.com This extensive metabolic process significantly reduces the amount of active raloxifene that reaches systemic circulation. nih.govresearchgate.net

Glucuronide Conjugation

The primary metabolic pathway for raloxifene is glucuronide conjugation, which occurs without the involvement of the cytochrome P450 system. drugbank.comdrugs.com The process yields three main metabolites: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. drugbank.comdrugs.com No other metabolites have been detected in human plasma. drugbank.com Among these, raloxifene-4'-glucuronide and raloxifene-6-glucuronide are the major forms found. nih.gov

Studies have identified several UDP-glucuronosyltransferase (UGT) enzymes responsible for this conjugation. The hepatic UGTs 1A1 and 1A9, along with the extra-hepatic UGTs 1A8 and 1A10, are the primary enzymes involved in raloxifene glucuronidation. nih.govnih.govresearchgate.net Specifically, UGT1A1 and UGT1A8 are capable of forming both the 6- and 4'-glucuronides, while UGT1A10 only forms the 4'-glucuronide. nih.gov In the liver, UGT1A1 is mainly responsible for 6-β-glucuronidation. nih.gov In the human jejunum, UGT1A8 and UGT1A10 appear to be the main contributors to raloxifene glucuronidation. nih.govmedchemexpress.com

Enterohepatic Cycling

Raloxifene and its glucuronide metabolites undergo enterohepatic recycling. drugbank.comnih.gov This process is evidenced by the appearance of multiple peaks in the plasma concentration-time profile following administration. nih.gov The glucuronide conjugates are excreted via the bile into the intestine, where they can be deconjugated back to raloxifene and reabsorbed. nih.govnih.gov This recycling contributes to the prolonged elimination half-life of the drug, which averages around 27 to 32 hours. drugbank.com The co-administration of cholestyramine, a bile acid sequestrant, has been shown to interrupt this process, reducing the enterohepatic recycling of raloxifene by 60%. drugbank.com

In Vitro Metabolism Experiments

In vitro studies using subcellular preparations have been instrumental in elucidating the metabolic pathways of raloxifene. Experiments with human liver and intestinal microsomes, as well as expressed UGT enzymes, have confirmed that glucuronidation is the principal metabolic route. nih.gov

Kinetic analyses in human intestinal microsomes demonstrated significantly higher intrinsic clearance values for the formation of both 4'- and 6-glucuronides compared to liver microsomes. nih.gov This suggests that intestinal glucuronidation is a major contributor to the presystemic clearance of raloxifene. nih.govnih.gov One study highlighted that the intrinsic clearance of glucuronidation was 7.5-fold higher in the human intestine compared to that in rats, which helps explain species differences in metabolism. nih.gov

While glucuronidation is the main pathway, other biotransformation routes have been identified in vitro. Studies using human liver microsomes have shown that raloxifene can be bioactivated by cytochrome P450 3A4 (CYP3A4). nih.gov This process leads to the formation of reactive intermediates that can covalently bind to microsomal proteins. nih.gov The formation of glutathione (B108866) (GSH) adducts was observed in these incubations, which was nearly eliminated by ketoconazole, a CYP3A4 inhibitor. nih.gov These GSH adducts were also detected in incubations with both rat and human hepatocytes. nih.gov However, the extensive and efficient intestinal glucuronidation in humans limits the amount of raloxifene available to the liver for this type of bioactivation. nih.gov

Table 1: Kinetic Parameters of Raloxifene Glucuronidation by Expressed UGT Enzymes This table presents the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of raloxifene glucuronides by the UGT1A8 enzyme.

| Metabolite | Apparent Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Raloxifene-6-glucuronide | 7.9 | 0.61 |

| Raloxifene-4'-glucuronide | 59 | 2.0 |

Data sourced from a study on raloxifene glucuronidation by expressed UGT enzymes. nih.gov

Degradation Pathways and Product Identification

Beyond enzymatic metabolism, raloxifene is known to be susceptible to chemical degradation, specifically oxidation. The primary oxidative degradation product identified is Raloxifene N-oxide. nih.govmedchemexpress.combiocat.com The formation of this N-oxide derivative can be influenced by external factors, such as the presence of pharmaceutical excipients. nih.gov

Studies on binary mixtures of raloxifene hydrochloride with various common excipients (like crospovidone, povidone, and magnesium stearate) showed that N-oxide generation occurs upon storage, and the amount formed is dependent on temperature and the level of contact between the drug and the excipient. nih.gov The presence of peroxide impurities in the excipients is believed to play a role in this oxidative degradation. nih.gov This highlights a non-metabolic degradation pathway that is relevant to the stability of the pharmaceutical product.

Analytical Methodologies and Characterization

High-Performance Liquid Chromatography (HPLC) Development and Validation

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of Raloxifene (B1678788) hydrochloride due to its simplicity, efficiency, and reproducibility. jocpr.comjocpr.com These methods are typically validated according to International Council for Harmonisation (ICH) guidelines to ensure their suitability for routine analysis. jocpr.comrasayanjournal.co.in A common approach involves using a C18 column with a mobile phase consisting of a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. jocpr.comscielo.brsaspublishers.com Detection is frequently performed using a UV detector at wavelengths ranging from 280 nm to 287 nm. jocpr.comscielo.brsaspublishers.com

HPLC methods for Raloxifene hydrochloride have been successfully developed using both ultraviolet (UV) and coulometric detectors. nih.gov UV detection is a standard and robust method, often set at the absorption maximum of the compound, such as 284 nm or 287 nm, to ensure high sensitivity. ijrrjournal.comscielo.br

A comparative study developed and validated an HPLC method using both detector types for the analysis of Raloxifene hydrochloride. nih.gov While both detectors proved effective, the coulometric detector demonstrated superior sensitivity. nih.gov This enhanced sensitivity makes coulometric detection particularly suitable for applications requiring very low quantification limits, such as in vitro metabolism experiments or studies on the transport of the drug across biological membranes. nih.gov

The Limit of Quantification (LOQ) is a key parameter in method validation, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For Raloxifene hydrochloride, LOQ values vary depending on the specific HPLC method and detector used.

In a direct comparison, the LOQ for an HPLC method was found to be 0.610 mg L⁻¹ with a UV detector and significantly lower at 0.336 mg L⁻¹ with a coulometric detector. nih.gov Other validated HPLC-UV methods have reported LOQ values such as 0.10 µg/mL, 1.5 µg/mL, and 6.14 µg/mL, highlighting the influence of different chromatographic conditions. jocpr.comijrrjournal.comscielo.br

The validation of an HPLC method rigorously assesses its accuracy, precision, and selectivity.

Accuracy is often evaluated through recovery studies by adding known amounts of the standard drug to a sample. For Raloxifene hydrochloride, methods have demonstrated excellent accuracy, with recovery values typically falling within the acceptable range of 98.0% to 102.0%. jocpr.comijrrjournal.com One study reported accuracy between 93.1% and 100.3% for methods using both UV and coulometric detectors. nih.gov Another found recovery percentages between 99.50% and 99.91%. scielo.br

Precision is determined at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), measured as the relative standard deviation (%RSD). Validated methods show high precision, with %RSD values for intra-day and inter-day precision being well below accepted limits. For instance, one method reported intra-day and inter-day precision with coefficient of variation (CV) values less than or equal to 2.38% and 7.93%, respectively. nih.gov Other studies have shown %RSD for precision to be less than 2%. ijrrjournal.com

Selectivity refers to the ability of the method to measure the analyte of interest without interference from other components like excipients or impurities. HPLC methods for Raloxifene hydrochloride have been shown to be highly selective, with no significant interfering peaks observed from tablet excipients or degradation products. rasayanjournal.co.innih.gov

Table 1: HPLC Validation Parameters for Raloxifene Hydrochloride Analysis

| Parameter | Detector Type | Finding | Source |

|---|---|---|---|

| Limit of Quantification (LOQ) | Coulometric | 0.336 mg L⁻¹ | nih.gov |

| UV | 0.610 mg L⁻¹ | nih.gov | |

| Accuracy (% Recovery) | UV & Coulometric | 93.1% - 100.3% | nih.gov |

| Intra-day Precision (CV%) | UV & Coulometric | ≤ 2.38% | nih.gov |

| Inter-day Precision (CV%) | UV & Coulometric | ≤ 7.93% | nih.gov |

| Selectivity | UV & Coulometric | No interference from excipients | nih.gov |

Spectrophotometric Methods

Sensitive and cost-effective spectrophotometric methods have been developed for the determination of Raloxifene hydrochloride in pharmaceutical preparations. semanticscholar.org These methods are often based on redox and coupling reactions that produce a colored chromogen, which can be measured with a spectrophotometer. semanticscholar.orgnih.gov

A notable indirect spectrophotometric method involves the use of a bromate-bromide mixture in an acidic medium. semanticscholar.org This mixture generates a known excess amount of bromine in situ. The bromine reacts with the Raloxifene hydrochloride. semanticscholar.org The amount of unreacted (residual) bromine is then determined by reacting it with a fixed quantity of a dye, causing the dye to be bleached. semanticscholar.org The absorbance of the remaining colored dye is measured, and the increase in absorbance is proportional to the concentration of Raloxifene hydrochloride. semanticscholar.org

Two dyes that have been successfully used in this method are:

Methyl Orange (Method A): The residual bromine reacts with Methyl Orange, and the absorbance is measured at 520 nm. semanticscholar.org

Indigo Carmine (Method B): The residual bromine reacts with Indigo Carmine, and the absorbance is measured at 610 nm. semanticscholar.org

This approach is based on the oxidative bleaching action of bromine on the dyes. semanticscholar.org

The sensitivity of these spectrophotometric methods can be expressed by their molar absorptivity and Sandell sensitivity values.

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Sandell sensitivity is defined as the concentration of the analyte in µg per cm² of solution that gives an absorbance of 0.001.

For the determination of Raloxifene hydrochloride using the bromate-bromide mixture, the methods yielded high molar absorptivity values, indicating good sensitivity. semanticscholar.orgresearchgate.net The specific values are detailed in the table below.

Table 2: Analytical Parameters for Spectrophotometric Determination of Raloxifene Hydrochloride

| Parameter | Method A (Methyl Orange) | Method B (Indigo Carmine) | Source |

|---|---|---|---|

| Wavelength (λmax) | 520 nm | 610 nm | semanticscholar.org |

| Linear Range | 0.1 - 2.0 µg mL⁻¹ | 0.5 - 6.0 µg mL⁻¹ | semanticscholar.org |

| Molar Absorptivity (ε) | 1.9 x 10⁵ L mol⁻¹cm⁻¹ | 4.5 x 10⁴ L mol⁻¹cm⁻¹ | semanticscholar.orgresearchgate.net |

| Sandell Sensitivity | 0.003 µg cm⁻² | 0.011 µg cm⁻² | semanticscholar.orgresearchgate.net |

Detection and Quantification Limits

The precise measurement of Raloxifene hydrochloride hydrate (B1144303) is fundamental in pharmaceutical quality control and analytical chemistry. Various sophisticated analytical methods have been established to detect and quantify this compound, each characterized by its specific limits of detection (LOD) and limits of quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. One validated stability-indicating HPLC method determined the LOD for Raloxifene hydrochloride to be 0.04 µg/mL and the LOQ to be 0.1 µg/mL. Another HPLC-based approach reported a LOD of 1.0 ng/mL and a LOQ of 5.0 ng/mL. For the analysis of biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method established a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma.

Other techniques have also been successfully applied. A High-Performance Thin-Layer Chromatography (HPTLC) method demonstrated an LOD of 0.3 ng/spot and an LOQ of 1.0 ng/spot. Additionally, a sensitive spectrofluorimetric method has been developed, which showed a calculated LOD of 0.012 µg/mL and an LOQ of 0.039 µg/mL.

These values underscore the diversity of analytical sensitivities available for the analysis of Raloxifene hydrochloride hydrate, allowing for the selection of an appropriate method based on the specific requirements of the analysis, whether for bulk drug substance, finished product, or biological matrices.

Table 1: Detection and Quantification Limits for this compound

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 0.04 µg/mL | 0.1 µg/mL |

| High-Performance Liquid Chromatography (HPLC) | 1.0 ng/mL | 5.0 ng/mL |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | 0.1 ng/mL (LLOQ) |

| High-Performance Thin-Layer Chromatography (HPTLC) | 0.3 ng/spot | 1.0 ng/spot |

Characterization of Complexes and Formulations (Methodological Focus)

The physical and chemical properties of this compound within various complexes and pharmaceutical formulations are critical to its performance and stability. A suite of analytical techniques is utilized to characterize its solid-state properties and interactions with excipients.

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to investigate the thermal behavior of materials. For this compound, DSC is instrumental in determining its melting point and assessing its physical state within a formulation. The DSC thermogram of pure, crystalline Raloxifene hydrochloride exhibits a single, sharp endothermic peak at approximately 264.53°C, which corresponds to its melting point. The presence of this sharp peak is a definitive indicator of the drug's crystalline nature. When Raloxifene hydrochloride is incorporated into formulations, such as solid dispersions with polymers like Soluplus® or polyvinylpyrrolidone (B124986) (PVP) K30, the absence or significant broadening of this endothermic peak in the resulting thermogram suggests that the drug has been converted from a crystalline to an amorphous state. This transformation is often desirable as it can enhance the solubility and dissolution rate of the compound.

Fourier Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique used to identify the functional groups within a molecule and to probe for potential intermolecular interactions between the drug and excipients. The FTIR spectrum of pure Raloxifene hydrochloride displays a series of characteristic absorption bands. Key peaks include those corresponding to O-H stretching (around 3500-3200 cm⁻¹), C=O (carbonyl) stretching (around 1640 cm⁻¹), aromatic C=C stretching (around 1595 cm⁻¹), and C-O (ether) stretching (around 1228 cm⁻¹). When analyzing a formulation containing Raloxifene hydrochloride, the FTIR spectra are compared. If the characteristic peaks of the drug are present in the formulation's spectrum without significant shifts in their positions, it indicates the absence of strong chemical interactions between the drug and the excipients, confirming their compatibility.

X-ray Powder Diffraction (XRD) is the definitive method for analyzing the solid-state structure of a material, distinguishing between crystalline and amorphous forms. The XRD pattern of crystalline this compound shows a series of sharp, well-defined peaks at specific diffraction angles (2θ), which act as a fingerprint for its crystal lattice structure. Prominent peaks for Raloxifene hydrochloride have been observed at 2θ values of approximately 13.1°, 14.4°, 15.3°, 17.8°, 21.0°, 21.8°, 23.4°, and 29.0°. In contrast, an amorphous form of the drug will not produce sharp peaks but rather a broad, diffuse halo in the XRD pattern. When examining formulations, the disappearance of the characteristic crystalline peaks of Raloxifene hydrochloride is a clear indication of its successful amorphization within the excipient matrix. This is a critical quality attribute for formulations designed to improve the drug's biopharmaceutical properties.

常见问题

Q. What validated analytical methods are recommended for quantifying raloxifene hydrochloride and its impurities in tablet formulations?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method with UV detection (280 nm) for assay and impurity profiling. Critical system suitability parameters include:

- Resolution : ≥2.0 between raloxifene and its related compound C (e.g., using a base-deactivated L7 column) .

- Tailing factor : ≤2.0 for the raloxifene peak to ensure symmetrical elution .

- Relative standard deviation (RSD) : ≤1.0% for repeatability in standard solutions . Sample preparation involves dissolving tablets in a diluent of acetonitrile and phosphate buffer (pH 2.5), followed by filtration to remove excipients. This method ensures compliance with regulatory standards for drug quality control.

Q. How can researchers enhance the solubility of raloxifene hydrochloride in aqueous media for in vitro studies?

Solubility is pH-dependent and can be improved using cyclodextrins or surfactants:

- Cyclodextrins : Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10⁻³ M increases solubility by 1.3–2.3-fold in buffers (pH 5–7), likely via host-guest complexation .

- Polysorbate 80 : At 0.5%, it transiently boosts solubility to 128 µg/mL (pH 6.8), though precipitation occurs over time due to micelle saturation . Buffers must be selected carefully, as unbuffered water shows higher solubility (627 µg/mL) compared to pH-adjusted solutions .

Q. What are the primary pharmacological targets and mechanisms of raloxifene hydrochloride?

Raloxifene is a selective estrogen receptor modulator (SERM) with tissue-specific agonistic/antagonistic effects:

- ER binding : Affinity (Kd) of 5.7 nM for estrogen receptors (ER), driving bone density preservation via TGF-β3 upregulation in osteoblasts .

- Antagonism : Blocks ER activity in mammary and uterine tissues, reducing cancer risk .

- Off-target effects : Non-competitive inhibition of aldehyde oxidase (Ki = 51 nM), impacting xenobiotic metabolism .

Advanced Research Questions

Q. How should researchers design hydrolysis and environmental fate studies for raloxifene hydrochloride?

Key experimental parameters include:

- Hydrolysis kinetics : Conduct studies at 25–50°C in pH 5–9 buffers. First-order rate constants (e.g., 6.92×10⁻⁴/day at pH 5) and half-lives (90–1,001 days) reveal pH-dependent instability .

- Sorption coefficients : Use Freundlich isotherms to quantify adsorption to sewage sludge (Kf = 2,000–3,000), indicating high environmental partitioning .

- Biodegradation : Aerobic sludge systems (0.47 g/L solids) show rapid degradation (half-life = 7.17 h), suggesting wastewater treatment efficacy .

Q. What experimental strategies optimize transdermal delivery of raloxifene hydrochloride to overcome poor oral bioavailability (2%)?

Advanced formulations like transfersomes and solid lipid nanoparticles (SLNs) are validated using:

- Box-Behnken design : Optimizes variables (e.g., phospholipid concentration, sonication time) for entrapment efficiency (>90%) and transdermal flux (6.5 µg/cm²/hr) .

- Characterization : Dynamic light scattering (particle size <150 nm), differential scanning calorimetry (drug-lipid compatibility), and confocal microscopy (skin penetration depth ~160 µm) .

- In vivo testing : SLNs in rats show 5× higher bioavailability vs. pure drug, attributed to lymphatic uptake bypassing first-pass metabolism .

Q. How do contradictions in solubility data across studies inform formulation development?

Discrepancies arise from:

- Buffer selection : Unbuffered water vs. pH-adjusted media yield divergent solubility values (345 µg/mL at pH 5 vs. 627 µg/mL in water) .

- Surfactant kinetics : Polysorbate 80 initially enhances solubility but induces precipitation due to time-dependent micelle-drug interactions . Researchers must standardize dissolution media and monitor equilibration time to reconcile data .

Q. What methodologies validate the stability of raloxifene hydrochloride under varying storage conditions?

Stability protocols include:

- Forced degradation : Expose to heat (50°C), humidity (75% RH), and light to identify degradation products (e.g., related compound C) .

- Chromatographic tracking : Quantify impurities using validated HPLC methods with mass spectrometry for structural elucidation .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Methodological Notes

- References : All methods adhere to USP guidelines or peer-reviewed experimental designs.

- Data interpretation : Use nonlinear regression for kinetic models (e.g., Higuchi for drug release) and ANOVA for formulation optimization .

- Ethical compliance : Environmental studies should follow OECD guidelines for biodegradation testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。